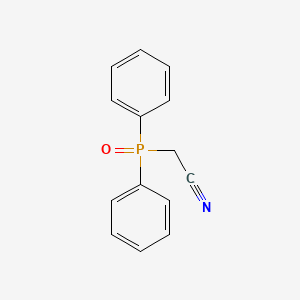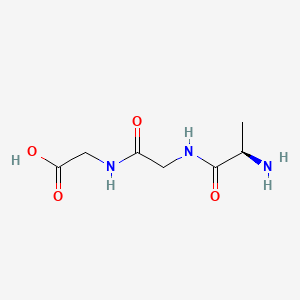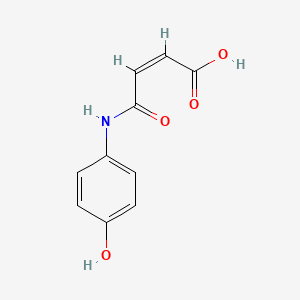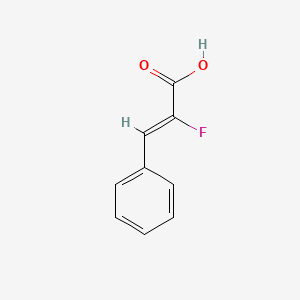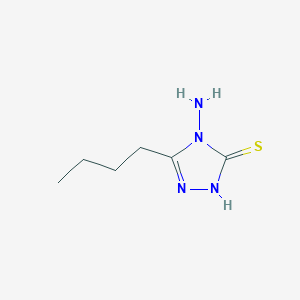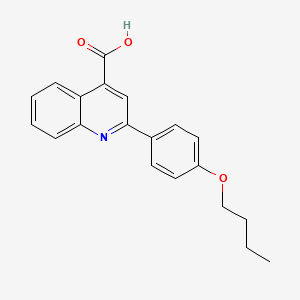
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid is a compound that belongs to the quinoline carboxylic acids family, which are known for their diverse biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss this specific compound, they do provide insights into the structural and functional characteristics of related quinoline carboxylic acids. For instance, the first paper discusses a compound with a carboxylic acid moiety attached to a quinoline ring, which is also the case for 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid . The second paper explores a series of quinoline derivatives with antiallergy activity, highlighting the importance of the carboxylic acid moiety for biological activity .
Synthesis Analysis
The synthesis of quinoline carboxylic acid derivatives typically involves multi-step chemical reactions, including condensation and transformation processes. In the second paper, the synthesis of related compounds was achieved by condensing 2-aminoquinoline-3-carboxamides with dialkyl oxalates, followed by further chemical transformations . This suggests that a similar approach could be employed for the synthesis of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, with modifications to incorporate the butoxyphenyl group at the appropriate position.
Molecular Structure Analysis
The molecular structure of quinoline carboxylic acids is crucial for their biological activity. The first paper provides a detailed analysis of the molecular structure using spectroscopic methods and density functional theory (DFT) calculations . These techniques could be applied to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid to determine its vibrational assignments, donor-acceptor interactions, and reactive sites, which are important for understanding its chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The first paper mentions the sensitivity of the compound towards autoxidation and degradation in the presence of water, which is investigated through bond dissociation energy (BDE) and radial distribution function (RDF) calculations . These findings could be relevant to 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid, as its stability and reactivity under different conditions would be important for its practical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxylic acids, such as solubility, stability, and absorption, are influenced by their molecular structure. The second paper indicates that the presence of a carboxylic acid moiety at the 2 position affords optimal potency for antiallergy activity, and that esters are preferred for good oral absorption . This suggests that the physical and chemical properties of 2-(4-Butoxyphenyl)quinoline-4-carboxylic acid would be important for its efficacy and bioavailability in potential therapeutic applications.
科学研究应用
Field
Application Summary
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties . These compounds have shown promising results against various bacterial strains .
Method of Application
The compounds were synthesized using a series of chemical reactions including the Doebner reaction, amidation, reduction, acylation, and amination . In another study, Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions were used .
Results
The antibacterial activities of these compounds were evaluated against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as one strain of methicillin-resistant Staphylococcus aureus (MRSA) bacteria . Some compounds displayed good antibacterial activity against Staphylococcus aureus, and Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .
Antioxidant Application
Field
Application Summary
Some quinoline-4-carboxylic acid derivatives have also been evaluated for their antioxidant properties .
Method of Application
The compounds were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .
Results
The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds 9 and 20 showed the strongest activity with IC50 values of 1.25 and 1.75 μg/mL, respectively .
属性
IUPAC Name |
2-(4-butoxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-3-12-24-15-10-8-14(9-11-15)19-13-17(20(22)23)16-6-4-5-7-18(16)21-19/h4-11,13H,2-3,12H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIHKVGOARDBHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365609 |
Source


|
| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
51842-70-7 |
Source


|
| Record name | 2-(4-butoxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

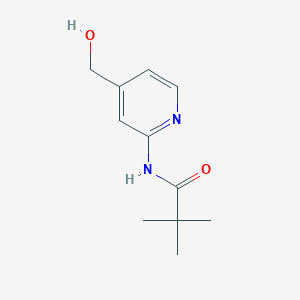
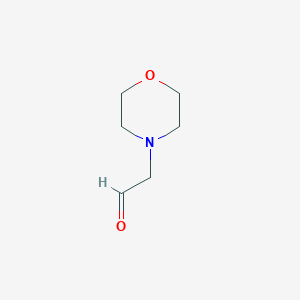
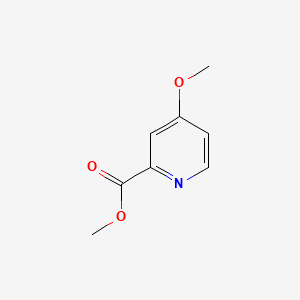
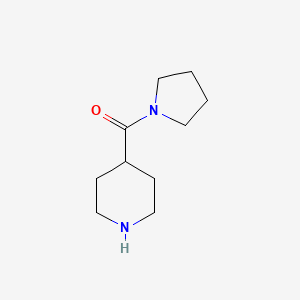
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)
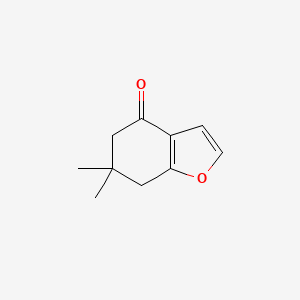
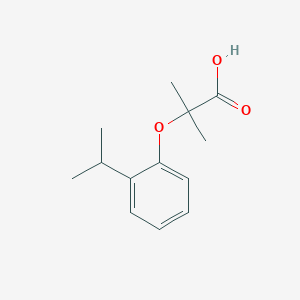
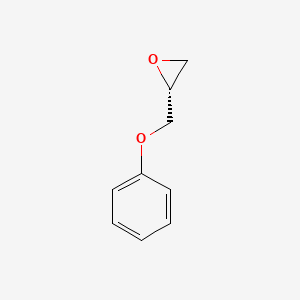
![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)
